1-(1,2,4-Oxadiazol-3-yl)ethan-1-ol

Description

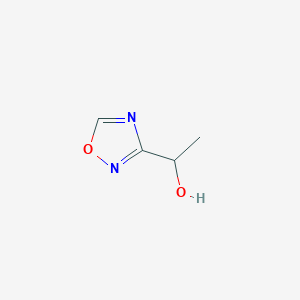

Structure

2D Structure

Properties

IUPAC Name |

1-(1,2,4-oxadiazol-3-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N2O2/c1-3(7)4-5-2-8-6-4/h2-3,7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMRAUZBCXZQKAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NOC=N1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

114.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 1,2,4 Oxadiazol 3 Yl Ethan 1 Ol and Its Stereoisomers

Historical Context and Evolution of 1,2,4-Oxadiazole (B8745197) Synthesis

The 1,2,4-oxadiazole heterocycle was first synthesized in 1884 by Tiemann and Krüger, who initially named the structure "furo[ab1]diazole". nih.govtandfonline.com For nearly eight decades, this five-membered heterocycle received only sporadic attention from the chemical community. tandfonline.com It wasn't until the 1960s that interest in 1,2,4-oxadiazoles surged, largely due to the discovery of their intriguing photochemical rearrangement properties. nih.govtandfonline.com

In recent decades, the 1,2,4-oxadiazole ring has been recognized as a "privileged" structure and a valuable bioisostere for amide and ester functionalities in medicinal chemistry. This has fueled a renaissance in the development of new and efficient synthetic methods. nih.gov The ability of the 1,2,4-oxadiazole moiety to participate in hydrogen bonding and its metabolic stability have made it a desirable component in the design of novel therapeutic agents. youtube.com Modern synthetic efforts have focused on improving reaction efficiency, yield, and scalability, as well as developing methodologies compatible with a wide range of functional groups, including those suitable for creating complex molecules like 1-(1,2,4-Oxadiazol-3-yl)ethan-1-ol.

Established Chemical Pathways for the 1,2,4-Oxadiazole Ring System

The construction of the 1,2,4-oxadiazole ring, the core of the target molecule, can be achieved through several reliable synthetic routes. The precursor for the ethan-1-ol side chain, typically an acetyl group, is installed on one of the starting materials prior to cyclization.

Heterocyclization Reactions from Amidoximes and Carboxylic Acid Derivatives

The most common and versatile method for synthesizing 3,5-disubstituted 1,2,4-oxadiazoles is the reaction between an amidoxime (B1450833) and a carboxylic acid derivative, followed by cyclodehydration. tandfonline.com In the context of synthesizing the precursor to our target molecule, 3-acetyl-1,2,4-oxadiazole, this would typically involve the reaction of acetamidoxime (B1239325) with a derivative of pyruvic acid or a related two-carbon acylating agent, or the reaction of an appropriate amidoxime with a derivative of acetic acid.

The general pathway involves the initial acylation of the amidoxime to form an O-acyl amidoxime intermediate. This intermediate is often not isolated and undergoes spontaneous or induced cyclization with the elimination of water to form the stable 1,2,4-oxadiazole ring. nih.gov A variety of activating agents and conditions can be employed for the carboxylic acid component, including:

Acyl Chlorides and Anhydrides: These highly reactive derivatives readily acylate the amidoxime. nih.gov

Carboxylic Acids with Coupling Reagents: Standard peptide coupling reagents can be used to facilitate the reaction.

Esters: The reaction of amidoximes with esters, often under basic conditions (e.g., NaOH/DMSO), provides a one-pot method to form 1,2,4-oxadiazoles. nih.gov

The table below summarizes various conditions for this transformation.

| Catalyst/Reagent | Solvent | Temperature | Notes |

| Pyridine or TBAF | - | - | Improves efficacy of reaction with acyl chlorides. nih.gov |

| Vilsmeier Reagent | - | - | Activates carboxylic acids for one-pot synthesis. nih.gov |

| NaOH/DMSO | DMSO | Room Temp. | One-pot synthesis from amidoximes and esters. nih.gov |

| Heating | Varies | Elevated | Promotes cyclodehydration of the O-acyl amidoxime intermediate. tandfonline.com |

1,3-Dipolar Cycloaddition of Nitrile Oxides to Nitriles

An alternative and fundamental approach to the 1,2,4-oxadiazole ring is the 1,3-dipolar cycloaddition reaction between a nitrile oxide and a nitrile. nih.govtandfonline.com Nitrile oxides, which are typically generated in situ from aldoximes via oxidation or from hydroximoyl halides via dehydrohalogenation, are reactive 1,3-dipoles. They react with the nitrile functionality (the dipolarophile) to form the five-membered heterocyclic ring.

This method's main drawback can be the low reactivity of the nitrile's triple bond, often requiring vigorous reaction conditions. nih.gov A common competing side reaction is the dimerization of the unstable nitrile oxide to form a furoxan (1,2,5-oxadiazole-2-oxide). nih.gov

Intermolecular Cyclodehydration of Amidoximes with Aldehydes

A more direct, one-pot synthesis of 3,5-disubstituted 1,2,4-oxadiazoles involves the base-mediated reaction of a nitrile, hydroxylamine (B1172632) hydrochloride, and an aldehyde. nih.gov This process proceeds through three sequential steps:

Formation of the amidoxime from the nitrile and hydroxylamine.

Condensation of the amidoxime with an aldehyde to form a 4,5-dihydro-1,2,4-oxadiazole intermediate.

Oxidation of the dihydro-oxadiazole intermediate by a second molecule of the aldehyde to yield the final 1,2,4-oxadiazole. nih.gov

This method is notable for not requiring an external oxidant, as the aldehyde serves a dual role as both a reactant and an oxidant. nih.gov

Enantioselective Synthesis of Chiral this compound and Analogues

The synthesis of a single enantiomer of this compound requires a stereocontrolled approach. Since the 1,2,4-oxadiazole ring itself is achiral, the chirality resides in the secondary alcohol center. The most common and effective strategy is the asymmetric reduction of the corresponding prochiral ketone, 3-acetyl-1,2,4-oxadiazole.

Strategies for Chiral Center Introduction and Control

The enantioselective reduction of heteroaryl ketones is a well-established field, with several powerful methods applicable to the synthesis of the target molecule. These strategies rely on the use of chiral catalysts or reagents to control the facial selectivity of hydride attack on the carbonyl group.

Catalytic Asymmetric Transfer Hydrogenation (ATH): This is a robust method for the asymmetric reduction of ketones. It typically employs a transition metal catalyst, such as Ruthenium or Iridium, complexed with a chiral ligand. A simple hydrogen source, like formic acid or isopropanol, is used to deliver the hydride. Ruthenium complexes with chiral prolinamide or TsDPEN ligands have shown high efficiency and enantioselectivity in the reduction of various ketones to chiral alcohols. nih.gov

Chiral Oxazaborolidine Catalyzed Reduction (CBS Reduction): The Corey-Bakshi-Shibata (CBS) reduction is a highly reliable method for the enantioselective reduction of prochiral ketones. youtube.com It uses a chiral oxazaborolidine catalyst, derived from a natural amino acid like proline, in stoichiometric or catalytic amounts with borane (B79455) (BH₃) as the hydride source. The catalyst coordinates to both the ketone (activating it as a Lewis acid) and the borane (activating it as a Lewis base), creating a highly organized transition state that directs the hydride attack to one face of the carbonyl, resulting in high enantiomeric excess. youtube.com

Biocatalytic Reduction: Enzymes, particularly alcohol dehydrogenases (ADHs) from various microorganisms (yeasts, bacteria) or plant sources, are highly effective catalysts for the asymmetric reduction of ketones. tandfonline.commagtech.com.cn These reactions are often performed using whole cells, which provides the necessary enzymes and cofactor (NAD(P)H) regeneration systems. Bioreductions are prized for their exceptional enantioselectivity (often >99% ee) and mild, environmentally friendly reaction conditions (typically in water at or near room temperature). tandfonline.com The table below shows examples of heteroaryl ketone reductions using plant fragments.

| Ketone Substrate | Product | Biocatalyst | Yield (%) | Enantiomeric Excess (ee %) |

| 2-Acetylfuran | (S)-1-(2-Furyl)ethanol | Daucus carota | 80 | >98 |

| 2-Acetylpyridine | (S)-1-(2-Pyridyl)ethanol | Daucus carota | 65 | >98 |

| 2-Acetylthiophene | (S)-1-(2-Thienyl)ethanol | Daucus carota | 93 | 28 |

| 3-Acetylpyridine | (S)-1-(3-Pyridyl)ethanol | Daucus carota | 30 | >98 |

| Data derived from studies on analogous heteroaryl ketones. tandfonline.com |

Dynamic Kinetic Resolution (DKR): If a racemic mixture of this compound is synthesized, it can be converted to a single enantiomer through dynamic kinetic resolution. This process combines the kinetic resolution of the racemic alcohol (e.g., via lipase-catalyzed acylation, which selectively reacts with one enantiomer) with an in situ racemization of the slower-reacting enantiomer. encyclopedia.pubmdpi.com The racemization is typically achieved using a metal catalyst (e.g., based on Ruthenium or Vanadium), allowing for a theoretical yield of 100% of the desired single enantiomer. encyclopedia.pubmdpi.com

Asymmetric Catalysis in 1,2,4-Oxadiazole Formation

The synthesis of specific stereoisomers of this compound necessitates the use of asymmetric catalysis. This approach aims to control the stereochemical outcome of the reaction, yielding a particular enantiomer in excess. While direct asymmetric catalysis for the formation of the 1,2,4-oxadiazole ring itself is not extensively documented for this specific compound, the principles of asymmetric synthesis are crucial for establishing the chiral center at the ethanol (B145695) moiety.

One strategy involves the use of chiral catalysts to favor the formation of one enantiomer over the other. youtube.com This can be achieved by employing catalysts that create a chiral environment around the reacting molecules, thereby directing the reaction towards the desired stereoisomer. youtube.com For instance, in related syntheses, multifunctional catalysts combining different active sites have been designed to achieve high levels of stereocontrol. youtube.com The development of such catalysts for the synthesis of chiral 1,2,4-oxadiazole derivatives is an active area of research. acs.org

Addressing Racemic Mixture Formation in Synthesis

When a chemical reaction produces a chiral molecule without the influence of a chiral catalyst or starting material, a racemic mixture—an equal mixture of both enantiomers—is typically formed. orgosolver.com The separation of these enantiomers, a process known as resolution, is a critical step in obtaining the desired stereoisomerically pure compound.

Several methods are available for the resolution of racemic mixtures:

Chiral Resolving Agents: This is a common technique where the racemic mixture is reacted with a chiral resolving agent to form a pair of diastereomers. wikipedia.orglibretexts.org These diastereomers have different physical properties, such as solubility, which allows for their separation by methods like fractional crystallization. wikipedia.orglibretexts.org Once separated, the resolving agent is removed to yield the pure enantiomers. wikipedia.org Examples of chiral resolving agents include tartaric acid and brucine. wikipedia.org

Enzymatic Resolution: Enzymes are highly specific chiral catalysts that can selectively react with one enantiomer in a racemic mixture, leaving the other enantiomer unreacted. orgosolver.com This method offers high selectivity under mild conditions.

Chiral Chromatography: This technique involves passing the racemic mixture through a chromatography column containing a chiral stationary phase. The two enantiomers interact differently with the stationary phase, leading to their separation.

A modern approach to resolution involves the use of PEGylated resolving agents, which can facilitate the separation of enantiomers through temperature-assisted phase transitions. nih.govresearchgate.net This method has been shown to be efficient, with the potential for recycling the resolving agent. nih.govresearchgate.net

Advancements in Green Chemistry for 1,2,4-Oxadiazole Synthesis

The principles of green chemistry aim to design chemical processes that are environmentally friendly, efficient, and safe. nih.gov In recent years, significant strides have been made in applying these principles to the synthesis of 1,2,4-oxadiazoles. nih.govrsc.org

Microwave-Assisted Synthesis Protocols

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, offering several advantages over conventional heating methods, including significantly reduced reaction times, higher yields, and increased product purity. nih.govnih.gov The use of microwave irradiation can accelerate the formation of the 1,2,4-oxadiazole ring. nih.govrsc.orgnih.gov

Several studies have reported the successful one-pot synthesis of 3,5-disubstituted 1,2,4-oxadiazoles under microwave irradiation, often in solvent-free conditions. organic-chemistry.orgresearchgate.net For example, a mixture of a nitrile, hydroxylamine, and Meldrum's acid can be irradiated with microwaves to produce the desired oxadiazole in good to excellent yields. organic-chemistry.org This method is notable for its efficiency and simplicity. rsc.org

Table 1: Comparison of Microwave-Assisted vs. Conventional Synthesis

| Feature | Microwave-Assisted Synthesis | Conventional Synthesis |

|---|---|---|

| Reaction Time | Minutes nih.govresearchgate.net | Hours to days nih.gov |

| Yield | Often higher nih.gov | Can be lower nih.gov |

| Energy Consumption | Lower | Higher |

| Solvent Use | Can be solvent-free nih.govorganic-chemistry.org | Often requires solvents nih.gov |

Solvent-Free Reaction Conditions

The elimination of volatile and toxic organic solvents is a key goal of green chemistry. nih.gov Solvent-free, or solid-phase, synthesis of 1,2,4-oxadiazoles has been successfully achieved, often in conjunction with microwave irradiation. nih.govorganic-chemistry.orgresearchgate.net These reactions can be carried out using solid supports like silica (B1680970) gel or by simply mixing the neat reactants. nih.gov This approach not only reduces environmental impact but can also simplify the purification process. nih.gov

Utilization of Environmentally Benign Catalysts

Traditional methods for 1,2,4-oxadiazole synthesis sometimes employ harsh reagents or heavy metal catalysts. rsc.org Green chemistry encourages the use of more environmentally friendly alternatives. Recent research has focused on the use of catalysts such as:

Graphene Oxide (GO): GO has been used as a metal-free, heterogeneous carbocatalyst for the synthesis of 3,5-disubstituted 1,2,4-oxadiazoles. nih.govrsc.org It acts as both an oxidizing agent and a solid acid catalyst, promoting the reaction under milder conditions. rsc.org

PTSA-ZnCl₂: This combination has been shown to be an efficient and mild catalyst for the synthesis of 3,5-disubstituted-1,2,4-oxadiazoles from amidoximes and organic nitriles. organic-chemistry.org

Magnesia-supported sodium carbonate: This has been used in the one-pot, solvent-free synthesis of 1,2,4-oxadiazoles from nitriles and hydroxylamine hydrochloride under microwave irradiation. researchgate.net

Oxidative Cyclization Methodologies for 1,2,4-Oxadiazoles

Oxidative cyclization represents an alternative and increasingly popular route to 1,2,4-oxadiazoles. nih.gov This approach involves the formation of the heterocyclic ring through the oxidative coupling of N-H and O-H or C-H bonds. nih.gov These methods often proceed under mild conditions and can tolerate a variety of functional groups.

One notable example is the use of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) as a mediator for the oxidative cyclization of amidoximes to form 1,2,4-oxadiazoles. thieme-connect.de This method is rapid and straightforward. thieme-connect.de Other oxidizing agents like N-bromosuccinimide (NBS) and iodine have also been employed in the presence of a base for the synthesis of 1,2,4-oxadiazoles from N-benzyl amidoximes. nih.gov

More recently, electrochemical methods have been developed for the synthesis of 1,2,4-oxadiazoles through dehydrogenative cyclization. rsc.org These electrochemical syntheses are advantageous due to their simple operation, mild conditions, and high functional group compatibility. rsc.org

Table 2: Compound Names

| Compound Name |

|---|

| This compound |

| 1,2,4-Oxadiazole |

| Tartaric acid |

| Brucine |

| Meldrum's acid |

| 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) |

| N-bromosuccinimide (NBS) |

| Iodine |

| Graphene Oxide (GO) |

| p-Toluenesulfonic acid (PTSA) |

| Zinc chloride (ZnCl₂) |

| Sodium carbonate |

Transition Metal-Catalyzed Coupling Reactions in Oxadiazole Functionalization

Transition metal-catalyzed cross-coupling reactions represent a powerful tool for the introduction of substituents onto the 1,2,4-oxadiazole scaffold. These methods often proceed with high efficiency and selectivity under mild conditions. acs.org The functionalization can occur at different positions of the oxadiazole ring, depending on the starting materials and the catalytic system employed.

A plausible and efficient strategy to synthesize this compound involves a two-step sequence starting from a halogenated 1,2,4-oxadiazole precursor. This approach would first establish the carbon-carbon bond framework via a cross-coupling reaction, followed by a transformation to introduce the hydroxyl group.

For instance, a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Stille coupling, could be employed to introduce a vinyl group at the 3-position of the 1,2,4-oxadiazole ring. The subsequent hydration of the vinyl group, for example through oxymercuration-demercuration or hydroboration-oxidation, would then yield the desired secondary alcohol.

Alternatively, the direct introduction of a hydroxyalkyl group can be envisioned. While direct hydroxyalkylation of heteroaryl halides can be challenging, related palladium-catalyzed reactions for C-O bond formation (hydroxylation and alkoxylation) have been developed and could potentially be adapted. rsc.org

Another powerful approach involves the metalation of the 1,2,4-oxadiazole ring followed by reaction with an electrophile. The use of strong bases can lead to regioselective deprotonation, and the resulting organometallic species can then participate in transition metal-catalyzed cross-coupling reactions. acs.org For example, zincated or magnesiated 1,2,4-oxadiazoles can be coupled with various electrophiles. acs.org

The stereoselective synthesis of this compound can be achieved through the asymmetric reduction of a precursor ketone, 3-acetyl-1,2,4-oxadiazole. This transformation is often accomplished using chiral catalysts based on transition metals like iridium, rhodium, or ruthenium. These catalysts, featuring chiral ligands, can deliver hydrogen in a stereocontrolled manner, leading to the formation of one enantiomer of the alcohol in excess. nih.govresearchgate.net

Iridium complexes with chiral ligands have been shown to be highly effective for the asymmetric hydrogenation of a variety of ketones. nih.gov Similarly, rhodium-catalyzed asymmetric hydrogenations are a well-established method for producing chiral alcohols. rsc.orgnih.gov

The following table summarizes representative transition metal-catalyzed reactions that could be adapted for the synthesis of the target molecule or its precursors.

| Catalyst/Reagent | Reaction Type | Substrate Scope Example | Potential Application for Target Synthesis |

| Pd(OAc)₂ / SPhos | Negishi Cross-Coupling | Coupling of zincated 1,3,4-oxadiazole (B1194373) with aryl halides. acs.org | Coupling of a 3-zincated-1,2,4-oxadiazole with a protected acetaldehyde (B116499) equivalent. |

| [RhCl(diene)]₂ / Chiral Ligand | Asymmetric Allylic Alkylation | Enantioselective alkylation of acyclic α-alkoxy aryl ketones. rsc.org | Asymmetric synthesis from a suitable allylic precursor. |

| Ir-SpiroPAP | Asymmetric Hydrogenation | Hydrogenation of various carbonyl compounds. nih.gov | Asymmetric reduction of 3-acetyl-1,2,4-oxadiazole. |

| Rhodium(III) complexes | C-H Functionalization | Synthesis of isoquinolones from internal oxidant directing groups and alkynes. acs.org | Direct C-H functionalization of a substituted 1,2,4-oxadiazole. |

It is important to note that while these general methodologies provide a strong foundation, the specific reaction conditions, such as the choice of catalyst, ligand, solvent, and temperature, would need to be optimized for the synthesis of this compound and its stereoisomers.

Reactivity and Mechanistic Investigations of 1 1,2,4 Oxadiazol 3 Yl Ethan 1 Ol

Aromaticity and Intrinsic Ring Stability of the 1,2,4-Oxadiazole (B8745197) System

The 1,2,4-oxadiazole ring is classified as a five-membered, planar, and conjugated heterocyclic system. chemicalbook.com While it possesses aromatic character, it is considered to be among the least aromatic of the five-membered heterocyclic systems. psu.edu This low level of aromaticity is a key factor influencing its chemical behavior, rendering it susceptible to rearrangements into more stable heterocyclic structures. psu.educhim.itosi.lvresearchgate.net

Several factors contribute to the reactivity of the 1,2,4-oxadiazole nucleus:

Labile O-N Bond: The oxygen-nitrogen single bond (O1-N2) is inherently weak and prone to cleavage, a characteristic that underpins many of its thermal and photochemical reactions. psu.educhim.itosi.lv

Electrophilic and Nucleophilic Centers: The carbon atoms at positions 3 and 5 exhibit electrophilic character, making them susceptible to nucleophilic attack. psu.educhim.it Conversely, the nitrogen atom at position 4 (N4) displays nucleophilic or weakly basic properties. psu.edu

Internal Leaving Group: The ring oxygen can function as an effective internal leaving group, facilitating intramolecular rearrangements. psu.edu

The parent 1H-1,2,4-oxadiazole is highly unstable and has not been synthesized. guidechem.com However, substituted derivatives, such as 3,5-disubstituted 1,2,4-oxadiazoles, are generally more stable. guidechem.com Monosubstituted 1,2,4-oxadiazoles exhibit intermediate stability and can undergo ring-opening reactions under certain conditions. researchgate.netguidechem.com

Thermal Rearrangement Reactions of 1,2,4-Oxadiazoles

The inherent strain and low aromaticity of the 1,2,4-oxadiazole ring make it susceptible to thermally induced rearrangements, often leading to the formation of more stable heterocyclic systems. chim.itosi.lv

Boulton-Katritzky Rearrangement (BKR) Pathways and Scope

One of the most significant thermal transformations of 1,2,4-oxadiazoles is the Boulton-Katritzky rearrangement (BKR). chim.itacs.org This reaction involves an intramolecular nucleophilic substitution where a nucleophilic atom within a three-atom side chain at the C3 position attacks the electrophilic N2 atom of the oxadiazole ring. chim.it This process is driven by the cleavage of the weak O-N bond and the subsequent formation of more stable bonds such as C-N, N-N, or S-N. chim.it

The scope of the BKR is broad and depends on the nature of the side chain, the reaction conditions, and the solvent. chim.it It has been successfully employed to synthesize a variety of other heterocyclic compounds. acs.org Mechanistic studies have explored the influence of substituents and reaction media, including micellar environments and ionic liquids, on the course of the rearrangement. chim.it

Formation of Alternative Heterocyclic Systems via BKR (e.g., Triazoles, Imidazoles)

The Boulton-Katritzky rearrangement serves as a versatile synthetic route to various five-membered heterocyclic systems. The specific product formed is determined by the sequence of atoms in the side chain attached to the C3 position of the 1,2,4-oxadiazole ring.

1,2,3-Triazoles: When a 3-acyl-1,2,4-oxadiazole is converted to its hydrazone, which possesses a CNN sequence in the side chain, thermal rearrangement leads to the formation of 1,2,3-triazoles. chim.it

1,2,4-Triazoles: Starting from N-(1,2,4-oxadiazol-3-yl)hydrazones with an NNC or NCN sequence in the side chain, the BKR can yield 1,2,4-triazoles. chim.itrsc.org

Imidazoles: The rearrangement can also be utilized to prepare imidazoles from 1,2,4-oxadiazoles bearing side chains with NCC or CNC sequences. chim.it For instance, N-(1,2,4-oxadiazol-3-yl)-β-enamino ketones can undergo BKR under basic conditions to produce trifluoromethylated 2-aminoimidazoles. chim.it

Non-aromatic Heterocycles: The BKR is not limited to the formation of aromatic heterocycles. 1,2,4-Oxadiazole derivatives with saturated side chains can rearrange to form non-aromatic systems like pyrazolines and isoxazolines. chim.it Specifically, a CCO sequence in the side chain is a key structural element for the synthesis of isoxazolines. chim.itidexlab.com

Photochemical Transformations of 1,2,4-Oxadiazole Derivatives

In addition to thermal reactions, 1,2,4-oxadiazoles are known to undergo a variety of photochemical transformations. chim.itnih.gov These reactions are typically initiated by the photo-induced cleavage of the labile O-N bond, leading to the formation of reactive intermediates. chim.it

Photoisomerization Mechanisms and Products

Upon irradiation, 1,2,4-oxadiazoles can undergo photoisomerization to other heterocyclic systems. acs.org The nature of the products and the underlying mechanism are dependent on the substituents on the oxadiazole ring and the reaction conditions. acs.orgrsc.org

One common photoisomerization is the conversion of 1,2,4-oxadiazoles to 1,3,4-oxadiazoles. acs.orgrsc.org This transformation is often observed for 3-amino-1,2,4-oxadiazoles and is thought to proceed through a 'ring contraction-ring expansion' (RCRE) route. chim.itacs.orgrsc.org Another competing pathway is the internal-cyclization isomerization (ICI) route, which can lead to the formation of a regioisomeric 1,2,4-oxadiazole. chim.itacs.org DFT calculations have been employed to study the competitive nature of these photoinduced rearrangements. nih.govacs.org

An interesting and unusual observation is the ring-degenerate photoisomerization, where an interchange between the substituents at positions 3 and 5 of the 1,2,4-oxadiazole ring occurs. acs.org

Photolytic Ring Opening and Interaction with Nucleophiles

The photochemical cleavage of the O-N bond in 1,2,4-oxadiazoles generates reactive open-chain intermediates that can possess zwitterionic, biradical, or nitrene-like characteristics. psu.educhim.it The fate of these intermediates is highly dependent on the reaction medium. chim.it

In the presence of nucleophilic solvents, such as methanol (B129727), these intermediates can be trapped to form open-chain products. rsc.org For example, the irradiation of 3-dimethylamino-5-phenyl-1,2,4-oxadiazole and 3,5-diphenyl-1,2,4-oxadiazole (B189376) in methanol primarily yields open-chain products resulting from the reaction of the photolytic intermediate with the solvent. rsc.org

The following table provides a summary of the key reactive characteristics of the 1,2,4-oxadiazole system.

| Feature | Description | Reference |

| Aromaticity | Low level of aromaticity, contributing to its tendency to undergo rearrangements. | psu.educhim.itosi.lvresearchgate.net |

| Key Bond | Labile O-N bond, which is easily cleaved under thermal or photochemical conditions. | psu.educhim.itosi.lv |

| Reactivity Centers | Electrophilic C3 and C5 atoms; nucleophilic N4 atom. | psu.educhim.it |

| Thermal Rearrangement | Prone to rearrangements, most notably the Boulton-Katritzky rearrangement (BKR). | chim.itacs.org |

| Photochemical Reactivity | Undergoes photoisomerization and photolytic ring opening upon irradiation. | chim.itacs.orgrsc.org |

Nucleophilic and Electrophilic Reactivity Profiles of the Oxadiazole Moiety

The 1,2,4-oxadiazole ring exhibits distinct reactivity towards nucleophiles and electrophiles, largely influenced by the arrangement of its heteroatoms. chim.itchemicalbook.com The entire ring system tends to act as an electron-withdrawing group, which can enhance the reactivity of attached substituents. researchgate.net

Electrophilic Character: The carbon atoms of the oxadiazole ring, C3 and C5, are electron-deficient and thus serve as primary sites for nucleophilic attack. chim.itpsu.edu The electrophilicity of these positions is a result of the electronegativity of the adjacent nitrogen and oxygen atoms. chemicalbook.com Consequently, nucleophilic substitution is a more common reaction pathway than electrophilic substitution for the 1,2,4-oxadiazole ring. chim.it The presence of electron-withdrawing substituents can further enhance the susceptibility of the C5 position to nucleophilic attack. chim.itresearchgate.net

Nucleophilic Character: The N4 nitrogen atom of the 1,2,4-oxadiazole ring possesses a pyridine-like character, endowing it with nucleophilic and weakly basic properties. psu.edu In contrast, while the N2 nitrogen is adjacent to the weak O-N bond, it is generally not attacked by external nucleophiles. psu.edu Instead, intramolecular nucleophilic attack on the N2 position by a suitable side chain at C3 can initiate ring rearrangements. chim.itpsu.edu

Electrophilic Substitution: The 1,2,4-oxadiazole ring is generally resistant to electrophilic substitution reactions such as halogenation, nitration, or acylation. chemicalbook.com This is attributed to the electron-poor nature of the heterocyclic system, where the pyridine-like nitrogen atoms decrease the electron density of the ring carbons. chemicalbook.comnih.gov

| Atom/Position | Reactivity Type | Description | Governing Factors |

|---|---|---|---|

| C3 and C5 | Electrophilic | Susceptible to attack by nucleophiles. chim.itchemicalbook.com | Electron deficiency due to adjacent heteroatoms. chemicalbook.com Reactivity at C5 can be enhanced by electron-withdrawing groups. chim.it |

| N4 | Nucleophilic/Basic | Acts as a pyridine-like nitrogen. psu.edu | Lone pair of electrons on the nitrogen atom. |

| N2 | Electrophilic (Intramolecular) | Can be attacked by an internal nucleophile in the C3 side-chain, leading to rearrangement. psu.edu | Weak, polarized O-N bond makes N2 an electrophilic center for intramolecular reactions. chim.it |

| Ring System | Resistant to Electrophilic Attack | Generally does not undergo reactions like nitration or halogenation. chemicalbook.com | Low electron density across the ring due to electronegative heteroatoms. nih.gov |

Ring Cleavage and Degradation Pathways under Various Conditions

The inherent structural features of the 1,2,4-oxadiazole ring, namely its low aromaticity and the weak O-N bond, make it susceptible to cleavage under various conditions, leading to degradation or rearrangement into more stable heterocyclic systems. chim.itresearchgate.netosi.lv

Reductive Cleavage: The O-N bond in the 1,2,4-oxadiazole nucleus is prone to reductive cleavage. chim.it This susceptibility is a key aspect of its chemistry, often initiating ring-opening reactions.

Acid-Catalyzed Degradation: The 1,2,4-oxadiazole ring can exhibit instability in acidic media. dntb.gov.uarsc.org Under low pH conditions, the degradation mechanism often involves the protonation of the N4 atom. nih.gov This protonation activates the C5 carbon for a nucleophilic attack, which leads to the opening of the ring. nih.gov For instance, studies on the derivative BMS-708163 showed that at low pH, protonation is followed by nucleophilic attack on the methine carbon, causing ring opening to yield an aryl nitrile degradation product. nih.gov

Base-Induced Degradation: The stability of the ring under basic conditions can depend on its substitution pattern. Monosubstituted 1,2,4-oxadiazoles are particularly prone to ring-opening when exposed to basic conditions, often leading to the formation of nitriles. researchgate.net For disubstituted derivatives, degradation at high pH can proceed via nucleophilic attack on a ring carbon, generating an anion at N4. nih.gov Subsequent proton capture, for example from water, facilitates the ring-opening process. nih.gov In the absence of a proton source, the anionic intermediate may revert to the starting oxadiazole. nih.gov

Thermal and Photochemical Pathways: Due to its relatively low aromaticity and the labile O-N bond, the 1,2,4-oxadiazole ring can undergo a variety of thermal or photochemical rearrangements. chim.itresearchgate.netpsu.edu

Thermal Decomposition: Pyrolysis studies on 3,5-diphenyl-1,2,4-oxadiazole, a model compound, showed that it decomposes at high temperatures (e.g., 340°C) to yield products like benzonitrile (B105546) and phenyl isocyanate. oup.com

Photochemical Rearrangement: Upon UV irradiation, the weak O-N bond can cleave, leading to reactive intermediates such as nitrenes. chim.it These intermediates can then cyclize and rearrange to form other heterocyclic structures, like oxazolines. chim.it

Boulton-Katritzky Rearrangement (BKR): This is a well-documented thermal rearrangement involving an intramolecular nucleophilic substitution. chim.it A nucleophilic atom within a side chain at the C3 position attacks the electrophilic N2 atom of the ring, with the oxygen atom acting as a leaving group. chim.it This process results in the cleavage of the unstable O-N bond and the formation of a new, more stable heterocyclic system. chim.it

| Condition | Mechanism/Pathway | Key Intermediates/Products | Reference |

|---|---|---|---|

| Acidic (Low pH) | Protonation at N4, followed by nucleophilic attack at a ring carbon (e.g., C5) and subsequent ring opening. | Protonated oxadiazole, nitrile derivatives. | nih.gov |

| Basic (High pH) | Nucleophilic attack at a ring carbon, formation of an N4 anion, followed by proton capture and ring opening. | N4-anionic intermediate, nitrile derivatives. | researchgate.netnih.gov |

| Reductive | Cleavage of the weak O-N bond. | Ring-opened products. | chim.it |

| Thermal | Pyrolytic fragmentation or rearrangements like the Boulton-Katritzky Rearrangement (BKR). | Nitriles, isocyanates, or other heterocyclic systems. | chim.itoup.com |

| Photochemical | Cleavage of the O-N bond upon excitation. | Nitrene intermediates, rearranged heterocycles (e.g., oxazolines). | chim.it |

Spectroscopic Characterization and Absolute Configuration Determination of 1 1,2,4 Oxadiazol 3 Yl Ethan 1 Ol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C, 2D NMR)

No dedicated studies providing ¹H, ¹³C, or 2D NMR spectral data for 1-(1,2,4-Oxadiazol-3-yl)ethan-1-ol could be located. While NMR data for other substituted 1,2,4-oxadiazoles and related heterocyclic systems have been published, this information cannot be directly extrapolated to provide an accurate and scientifically rigorous structural assignment for the target compound. rsc.orgsigmaaldrich.comsbq.org.br The precise chemical shifts and coupling constants are highly dependent on the complete molecular structure.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis (HRMS, LC/MS)

Similarly, specific High-Resolution Mass Spectrometry (HRMS) or Liquid Chromatography-Mass Spectrometry (LC/MS) analyses for this compound are not reported in the surveyed literature. Such data is crucial for confirming the elemental composition and understanding the fragmentation pathways of the molecule, which are essential components of its comprehensive characterization. While mass spectrometry data exists for other oxadiazole-containing compounds, this does not suffice for the specific analytical confirmation of this compound. beilstein-journals.orguni.lu

Chiroptical Spectroscopy for Absolute Stereochemistry Assignment

The determination of the absolute configuration of the chiral center in this compound would necessitate chiroptical spectroscopy techniques.

Electronic Circular Dichroism (ECD) Analysis4.3.2. Vibrational Circular Dichroism (VCD) Spectroscopy4.3.3. Raman Optical Activity (ROA) Spectroscopy

No studies employing ECD, VCD, or ROA to determine the absolute stereochemistry of this compound have been documented. These powerful techniques are instrumental in assigning the (R) or (S) configuration to chiral molecules, but their application to this specific compound has not been reported. cas.cz

X-ray Crystallography for Definitive Solid-State Structure and Absolute Configuration

A definitive method for structural elucidation and absolute configuration is single-crystal X-ray diffraction. However, no crystallographic data for this compound has been deposited in crystallographic databases or published in the scientific literature. nih.govnih.govmdpi.comrsc.orgresearchgate.net This technique would provide unambiguous proof of its three-dimensional structure and, for a chiral crystal, its absolute stereochemistry.

Advanced Chromatographic Methods for Stereoisomer Separation and Purity Assessment (e.g., Chiral HPLC)

The resolution of enantiomers, non-superimposable mirror images of a chiral molecule, is a critical process in modern pharmaceutical development and chemical analysis. For chiral compounds such as this compound, where the different stereoisomers can exhibit distinct pharmacological and toxicological profiles, the ability to separate and assess the purity of individual enantiomers is paramount. csfarmacie.czcanberra.edu.au High-performance liquid chromatography (HPLC) employing chiral stationary phases (CSPs) stands as a primary and powerful technique for the analytical and preparative-scale separation of enantiomers. csfarmacie.czrsc.org

The fundamental principle of chiral HPLC lies in the differential interaction between the enantiomers of the analyte and the chiral environment of the stationary phase. This results in varying retention times for the two enantiomers, allowing for their separation. The choice of the chiral stationary phase and the mobile phase composition are crucial factors that dictate the success and efficiency of the separation.

Chiral Stationary Phases (CSPs)

A wide variety of CSPs are commercially available, with polysaccharide-based CSPs being among the most versatile and widely used. rsc.orgnih.gov These CSPs, typically derivatives of cellulose (B213188) or amylose (B160209) coated onto a silica (B1680970) support, offer a broad range of enantioselectivity for numerous classes of compounds. The chiral recognition mechanism often involves a combination of interactions such as hydrogen bonding, dipole-dipole interactions, and π-π stacking between the analyte and the chiral selector. nih.gov For a molecule like this compound, the hydroxyl group and the nitrogen and oxygen atoms of the oxadiazole ring can participate in these crucial interactions.

Macrocyclic glycopeptides and cyclodextrins also serve as effective chiral selectors. csfarmacie.cz Cyclodextrins, with their chiral cavity, can form inclusion complexes with the analyte, leading to separation based on the fit and interaction of the different enantiomers within the cavity. csfarmacie.cz

Mobile Phase Optimization

The composition of the mobile phase plays a significant role in modulating the retention and resolution of enantiomers. Common modes of operation in chiral HPLC include normal-phase, reversed-phase, and polar organic modes.

Normal-Phase Mode: This mode typically employs a non-polar solvent like hexane (B92381) mixed with a polar modifier, such as an alcohol (e.g., ethanol (B145695), isopropanol). nih.gov The alcohol modifier competes with the analyte for polar interaction sites on the CSP, and its concentration is a critical parameter for optimizing selectivity.

Reversed-Phase Mode: In this mode, an aqueous-organic mobile phase is used with a hydrophobic CSP. While less common for some polysaccharide-based CSPs, it is a viable option for others and for different types of chiral selectors.

Polar Organic Mode: This mode utilizes polar organic solvents like ethanol, methanol (B129727), or acetonitrile. nih.gov It can offer unique selectivity and is often beneficial for achieving short analysis times and sharp peak shapes. nih.gov

Additives to the mobile phase, such as small amounts of acids or bases, can also be employed to improve peak shape and enantioselectivity, particularly for acidic or basic analytes. csfarmacie.cz

Illustrative Chiral HPLC Method

While specific experimental data for the chiral separation of this compound is not extensively published, a hypothetical, yet representative, chiral HPLC method can be proposed based on the separation of analogous heterocyclic compounds. researchgate.net The following table outlines typical parameters for such a separation.

Table 1: Representative Chiral HPLC Method for this compound

| Parameter | Value |

| Column | Chiralpak® AD-H (Amylose tris(3,5-dimethylphenylcarbamate) on silica gel) |

| Dimensions | 250 x 4.6 mm, 5 µm |

| Mobile Phase | n-Hexane / Isopropanol (90:10, v/v) |

| Flow Rate | 1.0 mL/min |

| Temperature | 25 °C |

| Detection | UV at 220 nm |

| Injection Volume | 10 µL |

In such a method, the two enantiomers of this compound would exhibit different retention times (t_R), allowing for their baseline separation. The enantiomeric purity, or enantiomeric excess (ee), of a sample can then be determined by integrating the peak areas of the two enantiomers.

Advanced Chromatographic Techniques

Beyond conventional HPLC, other advanced chromatographic methods are available for stereoisomer separation. Supercritical fluid chromatography (SFC) has emerged as a powerful alternative, often providing faster and more efficient separations than HPLC. lcms.cz SFC uses a supercritical fluid, typically carbon dioxide, as the primary mobile phase. The low viscosity and high diffusivity of supercritical fluids can lead to higher efficiency and reduced analysis times. lcms.cz

For preparative-scale separations, techniques like simulated moving bed (SMB) chromatography can be employed. nih.gov SMB is a continuous chromatographic process that offers higher throughput and solvent efficiency compared to traditional batch preparative HPLC, making it suitable for the large-scale isolation of pure enantiomers. nih.gov

The selection of the appropriate chromatographic method depends on the specific requirements of the analysis, from rapid analytical-scale purity assessment to the isolation of significant quantities of a single enantiomer for further study.

Computational Chemistry and Theoretical Studies on 1 1,2,4 Oxadiazol 3 Yl Ethan 1 Ol

Quantum Chemical Calculations of Electronic Structure and Bonding

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in elucidating the electronic structure and bonding of heterocyclic compounds. These methods provide insights into molecular orbital energies, charge distribution, and the nature of chemical bonds.

A DFT study on the isomers of oxadiazole using the B3LYP functional and the 6-311G(d,p) basis set provides valuable data on the electronic properties of the core 1,2,4-oxadiazole (B8745197) ring system. growingscience.com The calculated frontier molecular orbital energies (HOMO and LUMO), the energy gap, and various chemical reactivity descriptors for the 1,2,4-oxadiazole isomer offer a foundational understanding of the electronic characteristics that 1-(1,2,4-Oxadiazol-3-yl)ethan-1-ol would likely exhibit. growingscience.com

Table 1: Calculated Electronic Properties of the 1,2,4-Oxadiazole Isomer

| Property | Value (arbitrary units) |

|---|---|

| Ionization Potential (I) | 0.31 |

| Electron Affinity (A) | 0.04 |

| Chemical Hardness (η) | -0.13 |

| Softness (S) | -3.68 |

| Electronic Chemical Potential (μ) | -0.17 |

| Electronegativity (χ) | 0.17 |

| Electrophilicity (ω) | -0.11 |

Data sourced from a DFT study on oxadiazole isomers. growingscience.com

Elucidation of Reaction Mechanisms and Transition States via Computational Modeling

Computational modeling is a powerful tool for investigating the pathways of chemical reactions, allowing for the characterization of transition states and the calculation of activation energies. While specific reaction mechanisms for this compound have not been detailed in the available literature, the general approach involves mapping the potential energy surface for a given reaction.

For instance, the synthesis of 1,2,4-oxadiazoles often involves the cyclization of O-acylamidoximes. kpru.ac.th Computational studies can model this intramolecular reaction, identifying the transition state structure and the associated energy barrier. This information is crucial for understanding the reaction kinetics and optimizing experimental conditions. Similarly, the metabolic pathways of this compound could be explored computationally to predict potential metabolites.

Prediction and Interpretation of Spectroscopic Parameters (e.g., NMR, CD Spectra)

Computational methods are widely used to predict spectroscopic parameters, which can aid in the structural elucidation of newly synthesized compounds. The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a particularly valuable application. researchgate.netescholarship.orggithub.io

By employing methods like the Gauge-Including Atomic Orbital (GIAO) approach within a DFT framework, it is possible to calculate the expected ¹H and ¹³C NMR chemical shifts for this compound. epstem.netepstem.net These theoretical spectra can then be compared with experimental data to confirm the molecular structure. The accuracy of these predictions depends on the level of theory and the basis set used, as well as the consideration of solvent effects. researchgate.netgithub.io

Circular Dichroism (CD) spectra, which are important for chiral molecules, can also be predicted computationally. For this compound, which is a chiral compound, theoretical CD spectra could help in assigning the absolute configuration of its enantiomers.

Conformational Analysis and Energy Landscape Mapping

The biological activity of a molecule is often dependent on its three-dimensional shape or conformation. Conformational analysis involves identifying the stable conformers of a molecule and determining their relative energies. organicchemistrytutor.comlibretexts.orglibretexts.org

For this compound, rotation around the single bond connecting the ethanol (B145695) moiety to the oxadiazole ring will lead to different conformers. By systematically rotating this bond and calculating the energy at each step, a potential energy surface can be generated. This allows for the identification of energy minima, corresponding to stable staggered conformations, and energy maxima, corresponding to eclipsed conformations. libretexts.orgkhanacademy.org This analysis helps in understanding the flexibility of the molecule and the preferred spatial arrangement of its constituent parts.

Molecular Dynamics Simulations for Conformational Dynamics and Interactions

Molecular dynamics (MD) simulations provide a means to study the time-dependent behavior of a molecule, including its conformational changes and its interactions with its environment, such as a solvent or a biological receptor. nih.govnih.gov

An MD simulation of this compound would involve solving Newton's equations of motion for the atoms of the molecule over a period of time, providing a trajectory that reveals its dynamic behavior. This can be particularly insightful for understanding how the molecule might interact with a protein binding site, revealing key intermolecular interactions such as hydrogen bonds and van der Waals forces. researchgate.net Such simulations have been used to study the binding of other oxadiazole derivatives to their biological targets. nih.govnih.gov

Structure-Activity Relationship (SAR) Studies through In Silico Methods

Structure-Activity Relationship (SAR) studies aim to correlate the chemical structure of a series of compounds with their biological activity. In silico, or computational, SAR methods are crucial in modern drug discovery. nih.govchemrxiv.orgresearchgate.net

For the 1,2,4-oxadiazole class of compounds, SAR studies have been conducted to understand the structural requirements for antibacterial activity. nih.gov These studies typically involve synthesizing a library of analogs with systematic modifications to different parts of the molecule and then assessing their biological activity. The resulting data can be used to build Quantitative Structure-Activity Relationship (QSAR) models. semanticscholar.org

A hypothetical SAR study for this compound could involve modifying the substituent on the oxadiazole ring or altering the ethanol side chain. The results would help in identifying which structural features are critical for a desired biological effect.

Table 2: Illustrative SAR Table for Hypothetical Analogs

| Compound | R1 Group | R2 Group | Biological Activity (e.g., IC₅₀ in µM) |

|---|---|---|---|

| This compound | H | CH(OH)CH₃ | [Hypothetical Value] |

| Analog 1 | Phenyl | CH(OH)CH₃ | [Hypothetical Value] |

| Analog 2 | H | CH₂CH₂OH | [Hypothetical Value] |

| Analog 3 | H | C(O)CH₃ | [Hypothetical Value] |

This table is for illustrative purposes only and does not represent actual experimental data.

1 1,2,4 Oxadiazol 3 Yl Ethan 1 Ol As a Versatile Synthetic Building Block

Role in the Synthesis of Complex Heterocyclic and Bioactive Architectures

The 1,2,4-oxadiazole (B8745197) ring is a privileged scaffold in medicinal chemistry, recognized for its presence in a wide array of biologically active compounds. nih.govnih.govresearchgate.net This five-membered heterocycle is a key component in molecules designed as anticancer, anti-inflammatory, antiviral, and antibacterial agents. nih.govmdpi.comnih.gov The utility of 1-(1,2,4-Oxadiazol-3-yl)ethan-1-ol lies in its capacity to act as a foundational element for constructing more elaborate structures. The hydroxyl group of the ethan-1-ol side chain is a key functional handle that can be readily transformed or used as a point of attachment for other molecular fragments, enabling the synthesis of diverse and complex architectures.

For instance, derivatives of 3,5-disubstituted 1,2,4-oxadiazoles have been identified as potent inducers of apoptosis, highlighting their potential in oncology. nih.gov The synthesis of such compounds often involves the coupling of different molecular moieties to the C3 and C5 positions of the oxadiazole ring. chim.it Starting with this compound, the alcohol functionality can be oxidized to a ketone, which can then undergo various carbon-carbon bond-forming reactions to build complex side chains. Alternatively, the alcohol can be used in condensation reactions to link the oxadiazole core to other heterocyclic systems, creating novel fused or linked ring systems with potential therapeutic applications. rsc.org

| Bioactive Scaffold Class | Therapeutic Area | Synthetic Utility of the Building Block | Reference |

|---|---|---|---|

| 3,5-Disubstituted 1,2,4-Oxadiazoles | Anticancer (Apoptosis Inducers) | Provides the C3-substituted core; the ethan-1-ol allows for further modification. | nih.gov |

| 1,2,4-Oxadiazole-linked Benzamides | Pesticidal (Insecticidal/Fungicidal) | Serves as a precursor to the core heterocyclic structure. | mdpi.com |

| 1,2,4-Oxadiazole-fused Heterocycles | Anticancer (EGFR Inhibitors) | The ethan-1-ol side chain can be functionalized and cyclized to form fused ring systems. | rsc.org |

| Piperidine-Substituted 1,2,4-Oxadiazoles | Inflammatory Disorders (FXR Antagonists) | The core structure can be built upon, with the alcohol serving as a reactive site for linking to other fragments like piperidine. | nih.gov |

Application in the Construction of Chiral Scaffolds and Stereoselective Transformations

The presence of a stereogenic center at the carbinol carbon of this compound is a crucial feature for its application in asymmetric synthesis. Enantiomerically pure chiral building blocks are of paramount importance in drug discovery, as the stereochemistry of a molecule often dictates its biological activity and pharmacological profile. Methodologies for the synthesis of chiral N-protected α-amino acid-derived 1,2,4-oxadiazoles have been developed, underscoring the value of incorporating chirality into this heterocyclic system. organic-chemistry.orgrsc.org

The chiral alcohol moiety of the title compound can be utilized in several ways:

As a Chiral Auxiliary: The enantiomerically pure alcohol can guide the stereochemical outcome of subsequent reactions on other parts of the molecule.

As a Chiral Synthon: It can be incorporated directly into a target molecule, transferring its chirality to the final product.

As a Precursor to Chiral Catalysts: Derivatives of the chiral alcohol, such as diols formed through stereoselective dihydroxylation of related unsaturated precursors, can be used as ligands in asymmetric catalysis. nih.gov For example, monoterpene-based diols have been successfully applied as chiral catalysts in the enantioselective addition of diethylzinc to aldehydes. nih.gov

The synthesis of optically active this compound can be achieved through various stereoselective methods, including asymmetric reduction of the corresponding ketone, 1-(1,2,4-Oxadiazol-3-yl)ethan-1-one, using chiral reducing agents or biocatalysts. Once obtained, the stereochemical integrity of the alcohol can be maintained throughout multi-step synthetic sequences to afford enantiomerically pure final products.

Strategies for Bioisosteric Replacement and Mimicry in Molecular Design

One of the most significant applications of the 1,2,4-oxadiazole ring in medicinal chemistry is its role as a bioisostere. chim.it Bioisosterism is a strategy used to modify the structure of a lead compound by replacing a functional group with another that has similar physical and chemical properties, with the goal of improving the molecule's pharmacokinetic or pharmacodynamic profile. nih.gov The 1,2,4-oxadiazole ring is widely recognized as a robust bioisosteric replacement for amide and ester functionalities. mdpi.comnih.govnih.govresearchgate.netscispace.comlew.rolifechemicals.com

The advantages of replacing an ester or amide group with a 1,2,4-oxadiazole ring include:

Enhanced Metabolic Stability: Amide and ester bonds are susceptible to hydrolysis by enzymes such as proteases and esterases in the body. The 1,2,4-oxadiazole ring is chemically stable and resistant to such enzymatic degradation, leading to improved metabolic stability and a longer biological half-life. researchgate.netlew.ro

Improved Physicochemical Properties: The replacement can alter properties like lipophilicity, polarity, and hydrogen bonding capacity. nih.govrsc.org While the 1,2,4-oxadiazole ring is a hydrogen bond acceptor, it lacks the hydrogen bond donor capability of an N-H group in a secondary amide, which can be used to fine-tune interactions with biological targets. nih.gov

Favorable Conformation: The rigid, planar structure of the oxadiazole ring can lock the molecule into a specific conformation, which may be more favorable for binding to a receptor or enzyme active site.

This bioisosteric strategy has been successfully applied in the development of numerous drug candidates across various therapeutic areas. The presence of the 1,2,4-oxadiazole ring in this compound makes it an ideal starting point for molecular designs that leverage this principle.

| Property | Ester Group (-COO-) | Amide Group (-CONH-) | 1,2,4-Oxadiazole Ring |

|---|---|---|---|

| Metabolic Stability | Susceptible to hydrolysis by esterases | Susceptible to hydrolysis by proteases/amidases | High; resistant to hydrolysis researchgate.netlew.ro |

| Hydrogen Bonding | Acceptor (2 sites) | Acceptor (1 site), Donor (1 site) | Acceptor (2 N atoms) nih.gov |

| Conformation | Flexible | Planar, but with rotational freedom | Rigid and planar |

| Polarity | Polar | Polar | Polar |

Derivatization and Functionalization for Expanded Chemical Diversity

To explore the full potential of a molecular scaffold in drug discovery, it is often necessary to generate a library of related compounds with diverse substituents. This compound is well-suited for such derivatization efforts due to the reactivity of its hydroxyl group. This functionality serves as a versatile anchor point for a wide range of chemical transformations, allowing for the systematic modification of the molecule's properties. nih.govnih.gov

Key derivatization strategies include:

Esterification and Etherification: Reaction of the alcohol with various carboxylic acids, acyl chlorides, or alkyl halides can introduce a wide variety of functional groups, altering the molecule's size, lipophilicity, and electronic properties.

Oxidation: Oxidation of the secondary alcohol to the corresponding ketone, 1-(1,2,4-Oxadiazol-3-yl)ethan-1-one, provides a new electrophilic center for subsequent reactions, such as Grignard additions, reductive aminations, or Wittig reactions.

Nucleophilic Substitution: The hydroxyl group can be converted into a good leaving group (e.g., a tosylate or mesylate), allowing for its displacement by a range of nucleophiles, including amines, azides, and thiols, to introduce nitrogen- and sulfur-containing functionalities.

Coupling Reactions: The alcohol can be used to link the oxadiazole core to other complex fragments, as demonstrated in the synthesis of Farnesoid X Receptor (FXR) antagonists where a piperidine ring was functionalized and attached. nih.gov

These functionalization reactions enable the creation of a large and diverse chemical library from a single, readily accessible building block, which is a cornerstone of modern medicinal chemistry and high-throughput screening campaigns.

Precursor Utility in the Development of Advanced Chemical Materials

Beyond its applications in the life sciences, the 1,2,4-oxadiazole moiety has found use in materials science. The heterocyclic ring's thermal stability, rigidity, and specific electronic properties make it an attractive component for advanced materials. lifechemicals.com For example, 1,2,4-oxadiazole derivatives have been investigated for their potential as subunits in liquid crystals and as components of energetic materials. mdpi.comlifechemicals.comrsc.org

The this compound building block can serve as a valuable precursor in this context. The hydroxyl group provides a reactive site for polymerization or for grafting the oxadiazole unit onto a polymer backbone. This could be used to develop new heat-resistant polymers or materials with specific optical or electronic properties. mdpi.com In the field of energetic materials, the introduction of an oxadiazole ring is a known strategy for increasing density and thermal stability while maintaining low sensitivity. rsc.org The ethan-1-ol side chain offers a convenient handle for further functionalization, such as the introduction of nitro groups, to enhance the energetic properties of the final material.

Future Directions and Emerging Research Avenues for 1 1,2,4 Oxadiazol 3 Yl Ethan 1 Ol

Development of Highly Efficient and Selective Enantioselective Methodologies

The presence of a chiral center in 1-(1,2,4-Oxadiazol-3-yl)ethan-1-ol necessitates the development of synthetic methods that can produce single enantiomers with high purity. Future research will likely focus on two primary strategies: chiral resolution and asymmetric synthesis.

Chiral Resolution: This classical method involves separating a racemic mixture into its individual enantiomers. wikipedia.orglibretexts.org A key area of development will be the screening of various chiral resolving agents, such as tartaric acid or camphorsulfonic acid, to form diastereomeric salts with the target molecule that can be separated by crystallization. wikipedia.orgonyxipca.com The efficiency of this process depends on the differential solubility of the resulting diastereomers, a factor that is often difficult to predict. wikipedia.org Future work will aim to identify optimal resolving agents and crystallization conditions to maximize yield and enantiomeric excess. onyxipca.com

Asymmetric Synthesis: A more efficient approach involves the direct synthesis of a single enantiomer, thereby avoiding the loss of 50% of the material inherent in resolution methods. wikipedia.org Research in this area will concentrate on the asymmetric reduction of the corresponding ketone, 1-(1,2,4-oxadiazol-3-yl)ethanone. This can be achieved through the use of chiral catalysts, such as those based on transition metals (e.g., Ruthenium, Rhodium) complexed with chiral ligands, or through biocatalysis using enzymes like ketoreductases. Stereoselective synthesis starting from chiral monoterpenes has also been demonstrated for preparing chiral 1,2,4-oxadiazoles and represents a viable future strategy. nih.gov

| Methodology | Description | Key Research Focus |

| Chiral Resolution | Separation of a racemic mixture via formation of diastereomeric derivatives with a chiral resolving agent. wikipedia.orglibretexts.org | Identification of novel and efficient chiral resolving agents and optimization of crystallization conditions. onyxipca.com |

| Asymmetric Catalysis | Direct synthesis of a specific enantiomer using chiral catalysts to control the stereochemical outcome of the reaction. | Development of new metal-ligand complexes and organocatalysts for the asymmetric reduction of the precursor ketone. |

| Biocatalysis | Use of enzymes (e.g., ketoreductases) to perform highly selective asymmetric reductions under mild conditions. | Screening for and engineering of enzymes with high activity and selectivity for the specific oxadiazole substrate. |

Integration of Artificial Intelligence and Machine Learning in Retrosynthesis and Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical synthesis and drug discovery. arxiv.orgdntb.gov.ua For this compound, these computational tools offer significant potential.

Retrosynthesis Prediction: AI-powered retrosynthesis tools can propose synthetic routes to target molecules. arxiv.orgnih.gov However, the performance of these models for heterocycle formation reactions has historically been poor due to lower data availability compared to more common reactions. nih.govnih.govchemrxiv.org Future research will leverage transfer learning, where a model trained on general reaction data is fine-tuned on a smaller, specific dataset of heterocycle reactions. nih.govnih.gov This approach has been shown to improve prediction accuracy for ring-breaking disconnections, making the design of synthetic routes to the 1,2,4-oxadiazole (B8745197) core more accessible and innovative. nih.govnih.gov

Design of Novel Derivatives: Machine learning models can be trained on datasets of known compounds to predict the properties of new, virtual molecules. This allows for the in silico design of novel derivatives of this compound with desired characteristics. For instance, ML has been used to design oxadiazole-containing compounds as Tau aggregation inhibitors, where models identified key pharmacophore features that correlate with activity. acs.org Similarly, computational design has guided the synthesis of oxadiazole derivatives as potent EGFR inhibitors for anticancer therapy. rsc.org This iterative cycle of design, synthesis, and testing can accelerate the discovery of new therapeutic agents based on the oxadiazole scaffold. acs.orgnih.gov

Exploration of Novel Catalytic Systems for Sustainable Synthesis

The synthesis of the 1,2,4-oxadiazole ring is a cornerstone for producing this compound. Future research will increasingly focus on developing novel catalytic systems that align with the principles of green and sustainable chemistry. nih.govnih.govbenthamdirect.com

Conventional methods for oxadiazole synthesis often require harsh reagents like thionyl chloride or phosphorus oxychloride. researchgate.net Modern approaches aim to replace these with milder and more environmentally benign alternatives. Research has identified several promising catalytic systems:

Lewis Acid Catalysis: A combination of p-Toluenesulfonic acid (PTSA) and Zinc Chloride (ZnCl₂) has been shown to be an efficient catalyst for synthesizing 3,5-disubstituted-1,2,4-oxadiazoles from amidoximes and nitriles. organic-chemistry.org

Transition Metal Catalysis: Catalysts based on iron(III) nitrate, platinum(IV), and copper have been developed for various oxadiazole synthesis pathways, including oxidative cyclization and 1,3-dipolar cycloadditions. organic-chemistry.orgjchemrev.comnih.gov

Photoredox Catalysis: Visible-light-mediated synthesis using organic dye photoredox catalysts offers a green chemistry approach for constructing the oxadiazole ring under mild conditions. nih.gov

Furthermore, the integration of energy-efficient techniques like microwave irradiation and ultrasound assistance can significantly shorten reaction times and improve yields. nih.govresearchgate.netmdpi.com The use of alternative solvents, such as ionic liquids, or even solvent-free conditions, further enhances the sustainability of these synthetic methods. nih.govresearchgate.net

| Catalytic System | Reactants | Advantages |

| PTSA-ZnCl₂ | Amidoximes and Nitriles | Efficient and mild conditions. organic-chemistry.org |

| Iron(III) Nitrate | Alkynes and Nitriles | Mediates selective synthesis. organic-chemistry.org |

| Copper Catalysts | N-arylidene aroyl hydrazide | Allows reactions in air, useful for organic synthesis. jchemrev.com |

| Photoredox Catalysts | Disubstituted-2H-azirines and Nitrosoarenes | "Green chemistry" approach using visible light. nih.gov |

In-depth Mechanistic Studies of Complex Reactivity Pathways

A deeper understanding of the reaction mechanisms governing the formation and reactivity of the 1,2,4-oxadiazole ring is crucial for optimizing existing syntheses and discovering new transformations. The 1,2,4-oxadiazole nucleus possesses a relatively low level of aromaticity, making it susceptible to various reactions. chim.itmdpi.com

Key areas for future mechanistic investigation include:

Ring Rearrangements: The 1,2,4-oxadiazole ring can undergo thermal or photochemical rearrangements to form other heterocyclic systems. chim.it A notable example is the Boulton-Katritzky rearrangement (BKR), where the side-chain of a 1,2,4-oxadiazole derivative influences its rearrangement into different heterocycles like 1,2,3-triazoles, 1,2,4-triazoles, or imidazoles. chim.it Detailed computational and experimental studies are needed to elucidate the precise electronic and steric factors that control the pathways of these rearrangements.

Cycloaddition and Cycloreversion Reactions: The 1,3-dipolar cycloaddition of nitrile oxides is a primary method for forming the oxadiazole ring. nih.govchim.itresearchgate.net Conversely, related structures like 1,2,4-oxadiazole-4-oxides can undergo thermal or photochemical cycloreversion, breaking the ring to generate highly reactive nitrosocarbonyl intermediates. researchgate.net Understanding the kinetics and thermodynamics of these processes will enable better control over the synthesis and application of these compounds.

Nucleophilic and Electrophilic Substitution: The nitrogen atom at position 3 (N3) is nucleophilic, while the carbon atoms of the ring are electrophilic. chim.it Probing the reactivity of these sites on this compound will provide insights into its stability and potential for further functionalization.

Design and Synthesis of Next-Generation Building Blocks and Probes

The structure of this compound, featuring a stable heterocyclic core and a reactive hydroxyl group, makes it an ideal starting point for creating more complex molecules.

Next-Generation Building Blocks: The hydroxyl group serves as a versatile handle for introducing a wide range of functional groups through reactions like esterification, etherification, or substitution. This allows for the synthesis of a library of derivatives that can be used as building blocks in drug discovery programs. The 1,2,4-oxadiazole ring itself is often used as a bioisosteric replacement for ester or amide groups, a strategy employed to improve the pharmacokinetic properties of drug candidates.

Molecular Probes for Chemical Biology: Oxadiazole derivatives can exhibit favorable fluorescence properties, making them suitable for use as chemical probes in live-cell imaging. taylorfrancis.com By attaching targeting moieties or environmentally sensitive fluorophores to the this compound scaffold, researchers can design next-generation probes to visualize specific biological processes or analytes within a cellular environment. For example, modified oxadiazoles could be developed to map specific tissues or monitor nerve activity. taylorfrancis.com

Q & A

Q. What are the established synthetic routes for 1-(1,2,4-Oxadiazol-3-yl)ethan-1-ol, and how can reaction conditions be optimized?

Methodological Answer: The synthesis of 1,2,4-oxadiazole derivatives typically involves cyclization reactions between amidoximes and activated carbonyl compounds (e.g., esters or nitriles). For example, hydroxylamine hydrochloride can react with diketones under basic conditions (e.g., KOH in ethanol) to form oxadiazole rings . To optimize yield, parameters such as solvent polarity (e.g., ethanol vs. DMF), temperature (reflux vs. room temperature), and catalyst (e.g., Lewis acids) should be systematically tested using Design of Experiments (DOE) approaches. Reaction progress can be monitored via TLC or LC/MS, as demonstrated in oxadiazole synthesis workflows .

Q. How is the structural identity of this compound confirmed experimentally?

Methodological Answer: Structural confirmation requires a combination of spectroscopic and crystallographic methods:

- NMR : Analyze H and C spectra to identify the oxadiazole ring (characteristic C=N-O peaks) and ethanol moiety (OH proton at ~1–5 ppm, depending on hydrogen bonding) .

- X-ray crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve the crystal structure, as demonstrated in related oxadiazole derivatives .

- Mass spectrometry : Confirm molecular weight via ESI-MS or MALDI-TOF, ensuring alignment with theoretical values.

Q. What are the key physicochemical properties (e.g., solubility, stability) of this compound under standard laboratory conditions?

Methodological Answer:

- Solubility : Test in polar (water, methanol) and non-polar solvents (DCM, hexane) using shake-flask methods. Similar alcohols (e.g., (1R)-1-(2,4-dimethylphenyl)ethan-1-ol) show moderate water solubility but high miscibility in organic solvents .

- Stability : Conduct accelerated degradation studies under varying pH (1–13), temperature (4–60°C), and light exposure. Monitor via HPLC for decomposition products .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data (e.g., unexpected 1^11H NMR splitting patterns) for this compound?

Methodological Answer: Contradictions may arise from dynamic effects (e.g., tautomerism) or crystal packing. Strategies include:

- Variable-temperature NMR : Identify temperature-dependent shifts caused by hydrogen bonding or conformational changes.

- Computational modeling : Compare experimental NMR data with DFT-calculated chemical shifts (e.g., using Gaussian or ORCA software).

- Single-crystal analysis : Validate spatial arrangement via X-ray diffraction, as applied to structurally similar oxadiazoles .

Q. What in vitro assays are suitable for evaluating the biological activity of this compound?

Methodological Answer: Based on related compounds (e.g., pyridine derivatives with hemorheological activity ):

- Anti-inflammatory assays : Measure inhibition of TNF-α or IL-6 in LPS-stimulated macrophages.

- Enzyme inhibition : Screen against kinases (e.g., TrkA) using fluorescence-based assays, referencing inhibitor binding modes in PDB structures .

- Cytotoxicity : Use MTT or resazurin assays in cancer cell lines (e.g., HeLa, MCF-7) to assess therapeutic potential.

Q. How can synthetic yields of this compound be improved while minimizing side products?

Methodological Answer:

- Catalyst screening : Test transition-metal catalysts (e.g., Cu(I) for click chemistry) or organocatalysts to enhance regioselectivity .

- Microwave-assisted synthesis : Reduce reaction time and improve efficiency compared to conventional reflux .

- Purification : Optimize column chromatography (e.g., gradient elution with EtOAc/hexane) or recrystallization solvents (e.g., ethanol/water mixtures) .

Q. What computational methods are effective for predicting the hydrogen-bonding network in this compound crystals?

Methodological Answer:

- Molecular dynamics simulations : Use GROMACS or AMBER to model intermolecular interactions (e.g., OH···N hydrogen bonds).

- Hirshfeld surface analysis : Quantify contact contributions (e.g., O···H vs. C···H interactions) using CrystalExplorer, validated against experimental crystallographic data .

- Docking studies : Predict binding conformations with biological targets (e.g., enzymes) using AutoDock Vina .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.